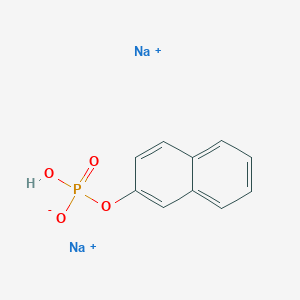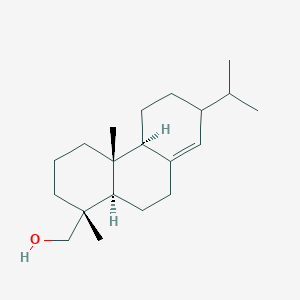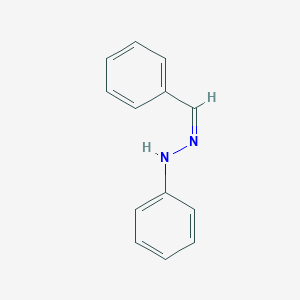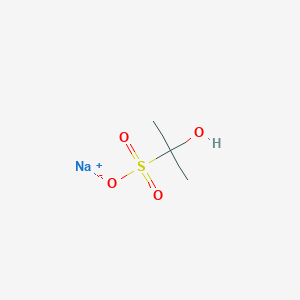
Sodium naphthalen-2-yl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium naphthalen-2-yl phosphate is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of Sodium naphthalen-2-yl phosphate is not explicitly mentioned in the available literature. However, alkali metal naphthalenides, such as lithium and sodium naphthalenide, are known to be powerful reducing agents used in various organic and inorganic syntheses34.Molecular Structure Analysis
The molecular structure of Sodium naphthalen-2-yl phosphate is not explicitly provided in the available literature. However, related compounds such as Sodium phosphate and Naphthalen-2-yl diphenyl phosphate have been studied567.Chemical Reactions Analysis
Specific chemical reactions involving Sodium naphthalen-2-yl phosphate are not detailed in the available literature. However, Sodium phosphate is known to react with hydrochloric acid to form phosphoric acid and sodium chloride8.Physical And Chemical Properties Analysis
The physical and chemical properties of Sodium naphthalen-2-yl phosphate are not explicitly provided in the available literature. However, Sodium phosphates are known to be white, crystalline solids or powders, highly soluble in water10.科学的研究の応用
Electrochemical Remediation
A study by Pepprah and Khire (2008) investigated the electroremediation of naphthalene in aqueous solutions using alternating and direct currents. The research demonstrated that alternating current (AC) could degrade naphthalene almost completely over 48 hours, compared to a 65% reduction with direct current (DC). This indicates potential applications in water treatment and environmental remediation Pepprah & Khire, 2008.
Solvent Extraction for Pollutant Removal
Shao et al. (2016) explored the efficient removal of naphthalene-2-ol, a biologically recalcitrant pollutant, from aqueous solutions by solvent extraction. The study identified tributyl phosphate (TBP) as an effective extractant, achieving a 98% extraction efficiency. This suggests applications in the treatment of dye wastewater and other polluted water sources Shao et al., 2016.
Energy Storage
Cabañero et al. (2019) reported on sodium naphthalene-2,6-dicarboxylate as a promising anode material for sodium-ion batteries. The compound exhibited stable capacities and good rate capability, underlining its potential for use in energy storage applications Cabañero et al., 2019.
Enhancing Photophysical Properties
Jayabharathi et al. (2015) synthesized and characterized 1-(naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole and its derivatives, observing enhanced photoluminescence when anchored to superparamagnetic nanoparticles. This research has implications for the development of materials with advanced optical and magnetic properties Jayabharathi et al., 2015.
Safety And Hazards
The safety and hazards associated with Sodium naphthalen-2-yl phosphate are not explicitly mentioned in the available literature. However, Sodium phosphate is generally safe for consumption in moderate amounts, excessive intake can have potential health risks111213.
将来の方向性
The future directions for research on Sodium naphthalen-2-yl phosphate are not explicitly mentioned in the available literature. However, there is ongoing research into the use of naphthalenides and phosphates in various fields1415.
Please note that the information provided is based on the available literature and may not be fully applicable to Sodium naphthalen-2-yl phosphate due to its specific characteristics. Further research is needed to provide a comprehensive analysis of Sodium naphthalen-2-yl phosphate.
特性
IUPAC Name |
disodium;naphthalen-2-yl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.2Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;;/h1-7H,(H2,11,12,13);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCLXKFIXXQHKE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Na2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium naphthalen-2-yl phosphate | |
CAS RN |
31681-98-8 |
Source


|
| Record name | 2-Naphthalenol, 2-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 2-naphthyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














